3-(3-Methylphenoxy)piperidine

Description

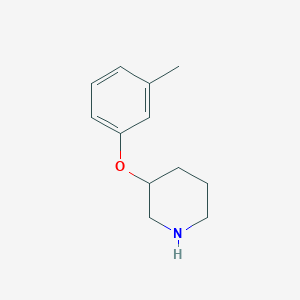

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLCVZXSRONKNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624558 |

Source

|

| Record name | 3-(3-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912761-71-8 |

Source

|

| Record name | 3-(3-Methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Methylphenoxy)piperidine

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine moiety is a cornerstone in medicinal chemistry, gracing the structures of numerous pharmaceuticals and bioactive compounds. Its conformational flexibility and ability to engage in key binding interactions have rendered it a privileged scaffold in drug design. This guide delves into the specifics of a particular derivative, 3-(3-Methylphenoxy)piperidine, a molecule of interest for its potential applications in the development of novel therapeutics. The strategic placement of the 3-methylphenoxy group on the piperidine ring offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it a compelling building block for creating targeted and efficacious drug candidates. This document serves as a comprehensive technical resource, consolidating critical information on its chemical identity, properties, synthesis, and potential roles in drug discovery.

Chemical Identity and Properties

CAS Number and Synonyms

The definitive identification of a chemical compound is paramount for accurate research and development. For 3-(3-Methylphenoxy)piperidine, there exists some ambiguity in publicly accessible databases. However, the most consistently cited Chemical Abstracts Service (CAS) number for the free base is 912761-71-8 . The hydrochloride salt of this compound is assigned CAS Number 1858241-01-6 [1].

Common synonyms for this compound include:

-

3-(m-Tolyloxy)piperidine[2]

-

3-(3-tolyloxy)piperidine

It is crucial for researchers to verify the identity of the compound using analytical data, especially when sourcing from commercial suppliers, given the potential for isomeric impurities.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing everything from formulation to pharmacokinetic profiles.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | PubChemLite[3] |

| Molecular Weight | 191.27 g/mol | ChemicalBook[4][5] |

| Appearance | White to cream to yellow to pale brown powder or crystalline powder | Thermo Fisher Scientific |

| Predicted XlogP | 2.4 | PubChemLite[3] |

| InChI | InChI=1S/C12H17NO/c1-10-4-2-5-11(8-10)14-12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | PubChemLite[3] |

| SMILES | CC1=CC(=CC=C1)OC2CCCNC2 | PubChemLite[3] |

Note: Some properties are predicted based on computational models and should be confirmed through empirical testing.

Synthesis and Manufacturing

General Synthetic Workflow: Williamson Ether Synthesis

This method involves the reaction of a piperidine alcohol with an aryl halide or the reaction of an alcohol with a halogenated piperidine in the presence of a base. For the synthesis of 3-(3-Methylphenoxy)piperidine, the reaction between 3-hydroxypiperidine and 3-methylphenol (m-cresol) is a logical route.

Caption: General workflow for the synthesis of 3-(3-Methylphenoxy)piperidine via Williamson ether synthesis.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example and may require optimization.

-

Deprotonation of m-Cresol: To a solution of m-cresol (1.0 eq) in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the sodium phenoxide.

-

Nucleophilic Substitution: To the solution of the sodium phenoxide, add a solution of N-protected 3-bromopiperidine or a similarly activated 3-piperidinyl electrophile (1.0 eq) in the same solvent. The use of an N-protecting group (e.g., Boc, Cbz) is highly recommended to prevent side reactions involving the piperidine nitrogen.

-

Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench carefully with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

-

Deprotection (if necessary): If an N-protecting group was used, a final deprotection step is required. For a Boc group, this is typically achieved by treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Applications in Drug Development

The 3-aryloxypiperidine scaffold is a versatile pharmacophore found in a range of biologically active molecules. The introduction of a methyl group on the phenyl ring, as in 3-(3-Methylphenoxy)piperidine, can modulate the electronic and steric properties of the molecule, potentially leading to improved potency, selectivity, and pharmacokinetic profiles.

Potential as a Scaffold for CNS-active Agents

The lipophilic nature of the tolyloxy group can facilitate crossing the blood-brain barrier, a critical requirement for drugs targeting the central nervous system (CNS). Derivatives of 3-phenoxypiperidine have been investigated for their potential as antidepressants and neuroprotective agents. The 3-methyl substituent can influence the binding affinity and selectivity for specific receptors or transporters in the brain.

Role in Modulating Receptor-Ligand Interactions

The piperidine nitrogen can act as a proton acceptor or a basic center, forming crucial ionic interactions with acidic residues in protein binding pockets. The phenoxy moiety can participate in hydrophobic and π-stacking interactions. The position of the methyl group can fine-tune these interactions, potentially enhancing selectivity for a particular receptor subtype.

Caption: Logical relationships of the 3-(3-Methylphenoxy)piperidine scaffold in drug-receptor interactions.

Future Perspectives

3-(3-Methylphenoxy)piperidine represents a valuable, yet underexplored, building block in the vast landscape of medicinal chemistry. Its straightforward synthesis and tunable physicochemical properties make it an attractive starting point for the development of new chemical entities. Future research efforts could focus on the synthesis and screening of libraries based on this scaffold against a variety of biological targets, particularly those within the CNS. A more definitive clarification of its CAS number in major chemical databases would undoubtedly facilitate and accelerate such research endeavors.

References

-

PubChemLite. 3-(3-methylphenoxy)piperidine (C12H17NO). [Link]

Sources

An In-depth Technical Guide to the Pharmacological Profile of 3-(3-Methylphenoxy)piperidine

Abstract

This technical guide provides a comprehensive analysis of the pharmacological profile of 3-(3-Methylphenoxy)piperidine, a molecule of significant interest within the broader class of phenoxypiperidine derivatives. While direct, extensive research on this specific compound is limited, this document synthesizes data from closely related analogs and the wider scientific literature to construct a predictive pharmacological profile. The core of this analysis points towards a potent interaction with central nervous system (CNS) targets, particularly the dopamine D4 receptor. This guide details plausible synthetic routes, explores the primary mechanism of action supported by empirical data from structural analogs, discusses secondary and potential tertiary pharmacological targets, and provides detailed experimental protocols for future research. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this chemical scaffold.

Introduction: The Phenoxypiperidine Scaffold

The piperidine ring is a foundational heterocyclic scaffold in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for achieving high-affinity interactions with a multitude of biological targets.[2] When combined with a phenoxy moiety, the resulting phenoxypiperidine scaffold offers a versatile template for developing agents targeting CNS disorders, pain, and inflammation.[1][3][4] Derivatives of this class have been investigated as antidepressants, dopamine receptor modulators, histamine H3 receptor antagonists, and sigma-1 receptor ligands.[5][6][7][8]

3-(3-Methylphenoxy)piperidine, with its specific substitution pattern—an ether linkage at the 3-position of the piperidine ring and a methyl group at the meta-position of the phenoxy ring—represents a precise chemical entity within this class. Understanding its pharmacological profile is key to unlocking its potential therapeutic applications.

Synthesis and Chemical Properties

While a specific, documented synthesis for 3-(3-Methylphenoxy)piperidine is not prominently available, its preparation can be logically inferred from established synthetic methodologies for analogous compounds. A plausible and efficient route involves the Williamson ether synthesis.

Proposed Synthetic Pathway

A logical synthetic approach would start from commercially available 3-hydroxypiperidine and 3-methylphenol (m-cresol). The piperidine nitrogen would first need to be protected, commonly with a Boc (tert-butyloxycarbonyl) group, to prevent N-alkylation. The protected alcohol can then be deprotonated with a strong base to form an alkoxide, which subsequently acts as a nucleophile to displace a leaving group on the aromatic ring, or more commonly, the phenol is deprotonated and reacts with a piperidine bearing a leaving group at the 3-position. A more standard Williamson approach is outlined below.

Experimental Protocol: Synthesis of 3-(3-Methylphenoxy)piperidine

-

Step 1: Protection of 3-Hydroxypiperidine.

-

Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine (TEA).

-

Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the N-Boc-3-hydroxypiperidine intermediate.

-

-

Step 2: Activation of the Hydroxyl Group.

-

Dissolve N-Boc-3-hydroxypiperidine in DCM and cool in an ice bath.

-

Add a sulfonylating agent, such as methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), in the presence of a base (e.g., TEA) to convert the hydroxyl group into a good leaving group (mesylate or tosylate).

-

Isolate the activated intermediate after aqueous workup.

-

-

Step 3: Williamson Ether Synthesis.

-

Dissolve 3-methylphenol (m-cresol) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol, forming the sodium phenoxide.

-

Add the N-Boc-3-(methylsulfonyloxy)piperidine intermediate to the reaction mixture.

-

Heat the mixture to facilitate the nucleophilic substitution reaction.

-

After completion, quench the reaction and extract the product, N-Boc-3-(3-methylphenoxy)piperidine.

-

-

Step 4: Deprotection.

-

Dissolve the protected product in a solvent like DCM or dioxane.

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to cleave the Boc protecting group.

-

Stir until deprotection is complete.

-

Neutralize the mixture and extract the final product, 3-(3-Methylphenoxy)piperidine. Purify via column chromatography or distillation.

-

Caption: Proposed synthesis workflow for 3-(3-Methylphenoxy)piperidine.

Pharmacological Profile

The pharmacological activity of 3-(3-Methylphenoxy)piperidine is predicted to be primarily centered on CNS receptors, based on compelling evidence from closely related structural analogs.

Primary Mechanism of Action: Dopamine D4 Receptor Antagonism

The most direct and compelling evidence for the likely primary target of 3-(3-Methylphenoxy)piperidine comes from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor (D4R) antagonists.[9] In this work, a series of compounds were synthesized and evaluated for their binding affinity at the human D4R.

One of the key analogs synthesized, compound 8c , incorporates the precise 3-(3-methylphenoxy) group attached to a piperidine ring (albeit with gem-difluoro substitution at the 4-position). This compound demonstrated potent binding affinity for the dopamine D4 receptor, with a reported Kᵢ of 13 nM .[9] The high affinity of this analog strongly suggests that 3-(3-Methylphenoxy)piperidine itself is a potent D4R ligand.

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) of the D2-like family, which couples to Gαi/o proteins to inhibit adenylyl cyclase activity. Its expression is largely restricted to limbic areas of the brain, including the prefrontal cortex, amygdala, and hippocampus. This localized expression has made it an attractive target for treating neuropsychiatric disorders, such as schizophrenia and ADHD, with the potential for a more favorable side-effect profile compared to less selective dopamine antagonists.[9]

| Compound/Analog | Target | Affinity (Kᵢ) | Source |

| 1-(4,4-difluoro-1-(imidazo[1,5-a]pyridin-6-ylmethyl)piperidin-3-yl)methyl)-3-methylbenzene (Analog 8c ) | Dopamine D4 Receptor | 13 nM | [9] |

Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a standard method to validate the affinity of 3-(3-Methylphenoxy)piperidine for the human dopamine D4 receptor.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D4 receptor.

-

Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Competitive Binding Assay:

-

Set up assay tubes containing:

-

Cell membrane preparation (typically 10-20 µg of protein).

-

A fixed concentration of a suitable radioligand, such as [³H]-Spiperone or [³H]-N-methylspiperone.

-

Increasing concentrations of the test compound, 3-(3-Methylphenoxy)piperidine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

For non-specific binding (NSB) determination, use a high concentration of a known D4R antagonist (e.g., 10 µM haloperidol or clozapine).

-

For total binding, add vehicle instead of a competing ligand.

-

-

Incubation and Analysis:

-

Incubate the tubes at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting NSB from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (concentration of ligand that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Caption: Antagonism of the Dopamine D4 receptor signaling pathway.

Potential for Monoamine Transporter Inhibition

Structurally related phenoxymethyl)piperidine derivatives have been investigated for their potential as antidepressant agents.[6] A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed that these compounds inhibit the reuptake of biogenic amines (norepinephrine, serotonin, dopamine) in brain synaptosomal fractions.[6] This activity profile is comparable to that of the established antidepressant viloxazine. This suggests that the 3-(3-Methylphenoxy)piperidine scaffold may also possess affinity for one or more monoamine transporters (SERT, NET, DAT), which could contribute to a complex pharmacological profile and suggest potential utility in mood disorders.

Other Potential CNS Targets

The broader phenoxypiperidine class has been explored for a range of other CNS targets. While more speculative for this specific molecule, these represent logical avenues for secondary screening:

-

Sigma-1 (σ₁) Receptors: Phenoxyalkylpiperidines have been developed as high-affinity sigma-1 receptor ligands, which are implicated in neuroprotection, cognition, and pain.[7]

-

Histamine H₃ Receptors: The histamine H₃ receptor, a GPCR that modulates neurotransmitter release, is another target for which piperidine-containing compounds have shown high affinity.[8]

-

Monoamine Oxidase (MAO): The piperidine nucleus is found in compounds with MAO inhibitory properties.[10] Given the structural similarity to other MAO inhibitors, this enzymatic target could be relevant.

Potential Therapeutic Applications

Based on the predicted pharmacological profile, with dopamine D4 receptor antagonism as the primary mechanism, 3-(3-Methylphenoxy)piperidine and its derivatives hold potential for the treatment of several CNS disorders:

-

Schizophrenia: D4R antagonists have long been pursued as antipsychotics, with the aim of treating cognitive and negative symptoms with fewer extrapyramidal side effects.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The role of dopamine in executive function makes the D4R a target for managing ADHD symptoms.

-

Anxiety and Depression: Modulation of the dopaminergic system in limbic brain regions could provide therapeutic benefits in mood and anxiety disorders.[1]

-

Substance Use Disorders: D4R antagonists are being investigated for their potential to modulate reward pathways and reduce drug-seeking behavior.

If the compound also possesses activity at monoamine transporters, its therapeutic profile could be expanded to include a broader range of depressive and anxiety disorders.

Conclusion and Future Directions

Future research should focus on the definitive synthesis and purification of 3-(3-Methylphenoxy)piperidine, followed by a comprehensive in vitro pharmacological characterization. This should include radioligand binding assays against a panel of CNS targets (especially D4, other dopamine receptors, and monoamine transporters) and functional assays to determine agonist versus antagonist activity. Subsequent in vivo studies in relevant animal models of psychosis, cognition, and depression will be crucial to validate its therapeutic potential. The exploration of structure-activity relationships around both the phenoxy and piperidine rings will be essential for optimizing potency, selectivity, and pharmacokinetic properties.

References

-

PrepChem.com. Synthesis of 3-(3-Methoxyphenyl)piperidine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 79081, 3-Methylpiperidine. Available from: [Link].

- Google Patents. US6040316A - 3-alkyl-3-phenyl-piperidines.

-

Gassama, A., et al. Synthesis and anti-malaria activity of molecules carrying the piperidine ring. ARKIVOC. Available from: [Link]

-

Hacksell, U., et al. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity. Journal of Medicinal Chemistry. Available from: [Link]

- Google Patents. US5043345A - Piperidine compounds and their preparation and use.

- Google Patents. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib.

-

International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. 2023. Available from: [Link]

-

ChemRxiv. Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv. 2025. Available from: [Link]

-

Luraschi, E., et al. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24902282, 3-(2-Methylphenoxy)Piperidine. Available from: [Link].

- Google Patents. US5227379A - Piperidine compounds and their preparation and use.

-

Szałaj, N., et al. Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Molecules. Available from: [Link]

-

European Patent Office. Piperidine derivatives, their preparation, and their use as medicaments. Available from: [Link]

-

Contino, M., et al. Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-Allodynic Activity. Journal of Medicinal Chemistry. Available from: [Link]

-

Quick Company. (R) 3(phthalimido)piperidine. Available from: [Link]

-

Lazewska, D., et al. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry. Available from: [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

-

Rosier, N., et al. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. Molecules. Available from: [Link]

-

Defense Technical Information Center. Piperidine Synthesis. Available from: [Link]

-

Semantic Scholar. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]

-

Kliukvin, N.M., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

Sources

- 1. US6040316A - 3-alkyl-3-phenyl-piperidines - Google Patents [patents.google.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 4. US5227379A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]

- 5. 3-Phenylpiperidines. Central dopamine-autoreceptor stimulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. iris.unict.it [iris.unict.it]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Anticipated Biological Activity and Molecular Targets of 3-(3-Methylphenoxy)piperidine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for the fine-tuning of interactions with a wide array of biological targets. When combined with a phenoxy moiety, the resulting phenoxy-piperidine scaffold offers a versatile platform for exploring a range of pharmacological activities, particularly within the central nervous system (CNS). The specific substitution patterns on both the piperidine and phenoxy rings are critical determinants of biological activity and target selectivity.

This guide focuses on the potential biological activities and molecular targets of a specific, yet under-characterized, member of this family: 3-(3-Methylphenoxy)piperidine. While direct experimental data for this compound is not publicly available, by examining the structure-activity relationships (SAR) of closely related analogs, we can infer its likely pharmacological profile and propose a strategic approach for its comprehensive biological characterization.

The Chemical Landscape of Phenoxy-Piperidine Derivatives: A Survey of Known Biological Targets

Research into phenoxy-piperidine and its derivatives has revealed a rich and diverse pharmacology. The position of the phenoxy group on the piperidine ring, along with substitutions on the aromatic ring, dictates the primary molecular targets. The following sections detail the key target classes for which phenoxy-piperidine derivatives have shown significant affinity and functional activity.

Dopamine D4 Receptor Antagonism

Recent studies have identified phenoxy-piperidine derivatives as potent and selective antagonists of the dopamine D4 receptor (D4R). For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs has been explored, with substitutions on the phenoxy ring significantly influencing D4R affinity. Notably, a compound bearing a 3-methylphenyl group (structurally similar to the topic compound) exhibited a high binding affinity with a Ki value of 13 nM[1]. This suggests that the 3-methylphenoxy moiety is well-tolerated and contributes favorably to binding at the D4R. Given that the D4 receptor is implicated in the pathophysiology of conditions such as L-DOPA-induced dyskinesia, 3-(3-Methylphenoxy)piperidine represents a compelling candidate for investigation as a D4R antagonist[1].

Opioid Receptor Modulation

The piperidine scaffold is a cornerstone of many potent opioid analgesics[2]. The substitution pattern is crucial for determining the affinity and selectivity for mu (µ), delta (δ), and kappa (κ) opioid receptors. While direct phenoxy-piperidine analogs as opioid modulators are less common in the provided literature, the general principle of piperidine as a key pharmacophore in opioid ligands remains highly relevant[3][4]. The analgesic potential of novel piperidine derivatives is often evaluated through their interaction with the µ-opioid receptor[4]. Therefore, screening 3-(3-Methylphenoxy)piperidine for activity at opioid receptors would be a logical step in its characterization.

Monoamine Transporter Inhibition

Derivatives of piperidine are well-known for their interaction with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). For example, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have been investigated as potential antidepressants, with their activity linked to the inhibition of biogenic amine reuptake[5]. The substitution on the phenoxy ring plays a critical role in the potency and selectivity of these compounds for the different transporters. The potential for 3-(3-Methylphenoxy)piperidine to act as a monoamine reuptake inhibitor makes it a candidate for development as an antidepressant or for the treatment of other CNS disorders.

Histamine H3 Receptor Antagonism

Novel tert-amylphenoxyalkyl (homo)piperidine derivatives have been synthesized and evaluated as histamine H3 receptor (H3R) ligands, with some compounds exhibiting high affinity in the nanomolar range[6]. Several of these compounds also demonstrated anticonvulsant activity in preclinical models[6]. This highlights another potential avenue of investigation for 3-(3-Methylphenoxy)piperidine, particularly in the context of neurological disorders where histamine signaling is implicated.

Sigma-1 Receptor Ligands

Phenoxyalkylpiperidines have also been developed as high-affinity ligands for the sigma-1 (σ1) receptor[7]. The σ1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions, and its modulation has therapeutic potential in several CNS and peripheral disorders. The structural features of 3-(3-Methylphenoxy)piperidine are consistent with those of known σ1 receptor ligands, making this an important target to consider in its biological evaluation.

Proposed Experimental Workflow for the Biological Characterization of 3-(3-Methylphenoxy)piperidine

To elucidate the biological activity and molecular targets of 3-(3-Methylphenoxy)piperidine, a systematic, multi-tiered screening approach is recommended. The following experimental workflow is designed to provide a comprehensive pharmacological profile of the compound.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ricerca.uniba.it [ricerca.uniba.it]

The Therapeutic Potential of 3-(3-Methylphenoxy)piperidine: A Technical Guide for Drug Development Professionals

Foreword: Unlocking the Potential of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. The piperidine ring is a quintessential example of such a "privileged scaffold," renowned for its favorable physicochemical properties and its presence in a multitude of clinically approved drugs targeting the central nervous system (CNS).[1][2][3] This guide delves into the therapeutic potential of a specific, yet underexplored, piperidine derivative: 3-(3-Methylphenoxy)piperidine. While direct extensive research on this molecule is nascent, its structural features, when viewed through the lens of established neuropharmacology, suggest a promising trajectory as a novel CNS-active agent. This document serves as a technical roadmap for researchers and drug development professionals, outlining a scientifically rigorous approach to investigate and potentially unlock the therapeutic value of 3-(3-Methylphenoxy)piperidine.

Introduction to 3-(3-Methylphenoxy)piperidine: A Compound of Interest

3-(3-Methylphenoxy)piperidine is a heterocyclic amine featuring a piperidine ring linked to a 3-methylphenoxy group via an ether bond.[4] The piperidine moiety is a common structural motif in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer desirable pharmacokinetic properties and engage with biological targets.[1][3][5] The addition of the 3-methylphenoxy group introduces aromaticity and lipophilicity, which can significantly influence its interaction with specific receptors and transporters within the CNS.

The core hypothesis of this guide is that 3-(3-Methylphenoxy)piperidine possesses the potential to act as a monoamine reuptake inhibitor (MRI) .[6][7] MRIs are a cornerstone in the treatment of various psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[6][8][9] They function by blocking the reabsorption of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft, thereby prolonging their activity.[6][7][8] The structural similarity of 3-(3-Methylphenoxy)piperidine to known MRIs provides a strong rationale for its investigation in this context.

Proposed Synthesis of 3-(3-Methylphenoxy)piperidine

A plausible and efficient synthesis of 3-(3-Methylphenoxy)piperidine can be designed based on established methods for the preparation of analogous aryl piperidine ethers. A common strategy involves the Williamson ether synthesis, a robust and versatile method for forming ether linkages.

Proposed Synthetic Pathway:

Caption: Proposed Williamson ether synthesis of 3-(3-Methylphenoxy)piperidine.

Step-by-Step Protocol:

-

Deprotonation of 3-Hydroxypiperidine: To a solution of 3-hydroxypiperidine in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) at 0°C. The base will deprotonate the hydroxyl group, forming a more nucleophilic alkoxide.

-

Nucleophilic Attack: To the resulting alkoxide solution, add 3-methylbenzyl halide (e.g., bromide or chloride) dropwise. The alkoxide will act as a nucleophile, attacking the benzylic carbon and displacing the halide to form the ether linkage.

-

Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield pure 3-(3-Methylphenoxy)piperidine.

Hypothesized Mechanism of Action: A Monoamine Reuptake Inhibitor

The structural architecture of 3-(3-Methylphenoxy)piperidine, particularly the presence of a secondary amine within the piperidine ring and the phenoxy moiety, is reminiscent of many known monoamine reuptake inhibitors.[9] We hypothesize that this compound will bind to one or more of the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

Signaling Pathway of Monoamine Reuptake Inhibition:

Caption: Hypothesized mechanism of action of 3-(3-Methylphenoxy)piperidine as a monoamine reuptake inhibitor.

By inhibiting these transporters, 3-(3-Methylphenoxy)piperidine would prevent the reabsorption of monoamines from the synaptic cleft back into the presynaptic neuron.[6][8] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their ability to bind to postsynaptic receptors and thereby amplifying downstream signaling.[7][8] The specific therapeutic application will depend on its selectivity profile for SERT, NET, and DAT.

Potential Therapeutic Applications

The potential therapeutic applications of 3-(3-Methylphenoxy)piperidine are directly linked to its hypothesized activity as a monoamine reuptake inhibitor.[8] Depending on its selectivity and potency, it could be a candidate for treating a range of CNS disorders.

| Potential Indication | Rationale based on Monoamine Reuptake Inhibition | Relevant Monoamine(s) |

| Major Depressive Disorder (MDD) | The monoamine hypothesis of depression suggests that deficits in serotonin and/or norepinephrine contribute to depressive symptoms.[10] | Serotonin, Norepinephrine |

| Anxiety Disorders | Imbalances in serotonergic neurotransmission are strongly implicated in the pathophysiology of anxiety disorders.[8] | Serotonin |

| Attention-Deficit/Hyperactivity Disorder (ADHD) | ADHD is associated with dysregulation of dopamine and norepinephrine pathways in the prefrontal cortex. | Dopamine, Norepinephrine |

| Neuropathic Pain | Descending inhibitory pain pathways are modulated by serotonin and norepinephrine. | Serotonin, Norepinephrine |

| Fibromyalgia | Similar to neuropathic pain, enhancing serotonergic and noradrenergic signaling can alleviate chronic widespread pain.[8] | Serotonin, Norepinephrine |

Proposed Preclinical Evaluation Workflow

A systematic and rigorous preclinical evaluation is essential to validate the therapeutic potential of 3-(3-Methylphenoxy)piperidine. The following workflow outlines the key experimental stages.

Caption: A streamlined preclinical workflow for evaluating 3-(3-Methylphenoxy)piperidine.

Detailed Experimental Protocols:

A. In Vitro Characterization:

-

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of 3-(3-Methylphenoxy)piperidine for human SERT, NET, and DAT.

-

Methodology:

-

Prepare cell membranes expressing the recombinant human transporters.

-

Incubate the membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) in the presence of increasing concentrations of 3-(3-Methylphenoxy)piperidine.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using liquid scintillation counting.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

-

-

Synaptosomal Monoamine Reuptake Assays:

-

Objective: To measure the functional inhibition (IC50) of monoamine reuptake by 3-(3-Methylphenoxy)piperidine.

-

Methodology:

-

Prepare synaptosomes from rodent brain tissue (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Pre-incubate the synaptosomes with various concentrations of 3-(3-Methylphenoxy)piperidine.

-

Initiate the reuptake reaction by adding a radiolabeled monoamine (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

-

Terminate the reaction by rapid filtration and wash to remove extracellular radiolabel.

-

Lyse the synaptosomes and measure the intracellular radioactivity.

-

Calculate the IC50 value from the concentration-response curve.

-

-

B. In Vivo Evaluation:

-

Pharmacokinetic (PK) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology: Administer 3-(3-Methylphenoxy)piperidine to rodents via relevant routes (e.g., oral, intravenous) and collect blood samples at various time points. Analyze plasma concentrations using LC-MS/MS to determine key PK parameters (e.g., half-life, bioavailability, Cmax).

-

-

Rodent Behavioral Models:

-

Objective: To assess the in vivo efficacy of 3-(3-Methylphenoxy)piperidine in models relevant to the targeted therapeutic indications.

-

Examples:

-

Forced Swim Test (Depression): Measure the duration of immobility in rodents forced to swim in a cylinder of water. A decrease in immobility time is indicative of antidepressant-like activity.

-

Elevated Plus Maze (Anxiety): Assess anxiety-like behavior by measuring the time spent in the open versus closed arms of the maze. An increase in open-arm exploration suggests anxiolytic effects.

-

Locomotor Activity (ADHD): In a model of hyperactivity, measure the effect of the compound on spontaneous locomotor activity.

-

-

Data Interpretation and Lead Optimization

The data generated from the preclinical workflow will guide the subsequent stages of drug development.

| Data Type | Interpretation and Next Steps |

| Binding Affinity (Ki) and Reuptake Inhibition (IC50) | - High affinity and potency suggest a strong interaction with the target(s).- The selectivity profile (SERT vs. NET vs. DAT) will inform the primary therapeutic indication.- Discrepancies between binding and functional data may indicate allosteric modulation. |

| Pharmacokinetic Profile | - A favorable PK profile (e.g., good oral bioavailability, appropriate half-life) is crucial for clinical translation.- Poor PK may necessitate chemical modifications to improve ADME properties. |

| In Vivo Efficacy | - Positive results in behavioral models provide proof-of-concept for the therapeutic potential.- Dose-response relationships will help determine the therapeutic window. |

Should 3-(3-Methylphenoxy)piperidine show promising activity but suboptimal properties (e.g., poor selectivity, low bioavailability), a lead optimization campaign would be initiated. This would involve synthesizing and testing a focused library of analogs to establish a structure-activity relationship (SAR). Modifications could include altering the substitution pattern on the phenoxy ring, modifying the piperidine ring, or introducing different linkers.

Conclusion and Future Directions

While in-depth experimental data on 3-(3-Methylphenoxy)piperidine is currently limited, its structural characteristics, viewed within the broader context of neuropharmacology and medicinal chemistry, present a compelling case for its investigation as a novel CNS therapeutic. The hypothesized mechanism as a monoamine reuptake inhibitor provides a clear and testable framework for its preclinical evaluation. The comprehensive workflow detailed in this guide offers a robust strategy for elucidating its pharmacological profile and assessing its therapeutic potential. The journey from a compound of interest to a clinically viable drug is arduous, but for molecules like 3-(3-Methylphenoxy)piperidine, which are built upon a privileged scaffold with a well-understood biological rationale, the path forward is illuminated by a wealth of scientific precedent. Further investigation is not only warranted but holds the promise of delivering a new generation of treatments for debilitating neurological and psychiatric disorders.

References

- Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022-01-12). MDPI.

- What are Monoamine reuptake inhibitor and how do they work?. (2024-06-21).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Monoamine reuptake inhibitor. Wikipedia.

- Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis.

- Monoamine reuptake inhibitors: Highlights of recent research developments. (2005). Drug Dev. Res., 65, 97–118.

- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (2021). Mini Rev Med Chem, 21(3), 362-379.

- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020-10-15). PubMed.

- Pharmacological Applications of Piperidine Deriv

- A neuroscientific update on monoamine oxidase and its inhibitors. (2013-11-19). CNS Spectrums.

- 3-(3-methylphenoxy)piperidine (C12H17NO). PubChemLite.

- Piperidine. Wikipedia.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025-10-21). PubMed.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(3-methylphenoxy)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. A neuroscientific update on monoamine oxidase and its inhibitors | CNS Spectrums | Cambridge Core [cambridge.org]

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 3-(3-Methylphenoxy)piperidine Derivatives and Analogs for Drug Development Professionals

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its prevalence in both natural products and synthetic pharmaceuticals.[1][2] As a saturated six-membered heterocycle containing a nitrogen atom, its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it a privileged scaffold for designing ligands that target a wide array of biological systems.[1] More than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents, incorporate the piperidine core, highlighting its versatility and importance in drug design.[2][3]

Within this broad class of compounds, derivatives of 3-(3-Methylphenoxy)piperidine have emerged as a focal point for research, particularly in the development of agents targeting the central nervous system. This guide provides a comprehensive technical overview of this specific chemical series, synthesizing field-proven insights into their synthesis, structure-activity relationships (SAR), pharmacological profiles, and therapeutic potential, with a particular focus on their role as norepinephrine reuptake inhibitors.

Core Synthetic Strategies: Building the 3-(3-Methylphenoxy)piperidine Scaffold

The synthesis of 3-(3-Methylphenoxy)piperidine derivatives relies on established and adaptable chemical transformations. The general approach involves the formation of an ether linkage between a substituted phenol and a piperidine precursor, followed by modifications to the piperidine ring.

A representative synthetic workflow is outlined below. The choice of reagents and reaction conditions is critical for achieving high yields and stereoselectivity, particularly when chiral centers are present. For instance, the use of microwave irradiation can significantly reduce reaction times, while specific catalysts like Palladium(0) complexes are essential for cross-coupling reactions to introduce diversity.[4][5]

Caption: General synthetic workflow for 3-(3-Methylphenoxy)piperidine analogs.

Experimental Protocol: Synthesis of 3-(3-Methylphenoxy)piperidine Hydrochloride

This protocol provides a representative method for synthesizing the core scaffold, adapted from general procedures for phenoxy-piperidine synthesis.

Materials:

-

N-Boc-3-hydroxypiperidine

-

m-Cresol (3-methylphenol)

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Toluene, anhydrous

-

Dichloromethane (DCM), anhydrous

-

4M HCl in 1,4-Dioxane

-

Diethyl ether

-

Standard glassware for organic synthesis, magnetic stirrer, rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N-Boc-3-hydroxypiperidine (1.0 eq) and m-cresol (1.1 eq) in anhydrous toluene (0.2 M), add triphenylphosphine (1.2 eq).

-

Mitsunobu Reaction: Cool the solution to 0°C in an ice bath. Add DIAD (1.2 eq) dropwise over 30 minutes, maintaining the temperature below 5°C. The causality for this slow addition is to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-Boc-3-(3-methylphenoxy)piperidine.

-

Boc Deprotection: Dissolve the purified product in anhydrous DCM (0.1 M). Add an excess of 4M HCl in 1,4-dioxane (5-10 eq).

-

Product Isolation: Stir the solution at room temperature for 2-4 hours. The hydrochloride salt will precipitate. The product can be collected by filtration or by removing the solvent under reduced pressure and triturating the residue with diethyl ether.

-

Validation: The final product, 3-(3-methylphenoxy)piperidine hydrochloride, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected outcome is a white to off-white solid.

Structure-Activity Relationship (SAR) of 3-(3-Methylphenoxy)piperidine Analogs

The biological activity of this class of compounds is highly dependent on the nature and position of substituents on both the phenoxy and piperidine rings. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[6]

Caption: Key Structure-Activity Relationship points for 3-(3-Methylphenoxy)piperidine derivatives.

Key SAR Insights:

-

Piperidine Nitrogen (R¹): The substituent on the piperidine nitrogen plays a pivotal role. For norepinephrine reuptake inhibition, an N-methyl group is often optimal, as seen in analogs of other potent inhibitors like nisoxetine.[7] Unsubstituted (N-H) piperidines are also active, providing a handle for further derivatization.

-

Phenoxy Ring Substitution (R²): The position of the methyl group on the phenoxy ring is critical. The meta-position (3-methyl) is a common feature of active compounds. Moving the methyl group to the ortho or para position can dramatically alter the compound's pharmacological profile, potentially shifting its selectivity towards other monoamine transporters like the serotonin transporter (SERT) or dopamine transporter (DAT).[8]

-

Piperidine Ring Substitution (R³): The stereochemistry at the C3 position of the piperidine ring is a crucial determinant of activity. The introduction of additional substituents on the piperidine ring can be explored to probe the binding pocket of the target protein and improve properties such as oral bioavailability.[9]

Pharmacological Profile: Potent and Selective Norepinephrine Reuptake Inhibition

The primary mechanism of action for many therapeutically relevant 3-(3-Methylphenoxy)piperidine derivatives is the inhibition of the norepinephrine transporter (NET).[7] NET is a membrane protein responsible for clearing norepinephrine from the synaptic cleft, thereby terminating its signaling.[10] By blocking this transporter, these compounds increase the extracellular concentration of norepinephrine, enhancing noradrenergic neurotransmission.[10] This mechanism is the basis for the therapeutic effects of several antidepressant and ADHD medications.[10]

Mechanism of Action: NET Inhibition

Caption: Inhibition of the norepinephrine transporter (NET) by a 3-(3-Methylphenoxy)piperidine derivative.

Quantitative Pharmacological Data

The potency of these compounds is typically assessed using in vitro reuptake inhibition assays in synaptosomes or cell lines expressing the human NET.

| Compound Class | Target | Potency (Ki or IC₅₀) | Selectivity | Reference |

| Phenylpropylamine Analogs | NET | 1.9 - 16.8 nM | High vs. SERT/DAT | [7] |

| 3-Phenoxypropyl Piperidines | ORL1 | Potent Agonists | Selective | [11] |

| 4-Benzylpiperidine Carboxamides | NET/SERT/DAT | Varies with linker | Tunable | [8] |

Note: Data represents ranges for classes of compounds related to the core topic, as specific data for 3-(3-Methylphenoxy)piperidine itself is limited in the provided search results. Phenylpropylamine analogs like LY139603 share key structural features and inhibitory profiles.

Therapeutic Applications and Future Directions

The potent and selective inhibition of norepinephrine reuptake positions 3-(3-Methylphenoxy)piperidine derivatives as promising candidates for the treatment of various neurological and psychiatric disorders.

-

Major Depressive Disorder (MDD): By enhancing noradrenergic signaling, these compounds can potentially alleviate symptoms of depression, similar to established antidepressants like desipramine.[7][12]

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The modulation of norepinephrine levels in the prefrontal cortex is a validated therapeutic strategy for improving attention and focus in ADHD.[10]

-

Neuropathic Pain: The noradrenergic system plays a crucial role in the descending inhibition of pain signals. NET inhibitors have shown efficacy in managing chronic neuropathic pain.[3]

Future research should focus on optimizing the pharmacokinetic properties of these analogs to ensure adequate brain penetration and oral bioavailability. Furthermore, exploring modifications that confer dual-inhibitor activity (e.g., serotonin-norepinephrine reuptake inhibition) could broaden their therapeutic utility.[8] Clinical trials are necessary to establish the safety and efficacy of lead candidates in human populations.[13]

Conclusion

The 3-(3-Methylphenoxy)piperidine scaffold represents a valuable starting point for the design of novel central nervous system therapeutics. A deep understanding of the synthetic methodologies, structure-activity relationships, and pharmacological mechanisms discussed in this guide is essential for researchers and drug development professionals seeking to capitalize on the potential of this important chemical class. Through rational design and rigorous experimental validation, these compounds hold the promise of delivering next-generation treatments for a range of unmet medical needs.

References

-

Probe Reports from the NIH Molecular Libraries Program. (2010-). Synthesis of the piperidine modification analogs. National Center for Biotechnology Information (US). Available from: [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). ACS Chemical Neuroscience, 12(2), 285-299. Available from: [Link]

-

3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. (n.d.). Il Farmaco. Available from: [Link]

-

Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. (n.d.). Journal of Medicinal Chemistry. Available from: [Link]

-

Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Available from: [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. (2022). Organic & Biomolecular Chemistry. Available from: [Link]

-

General strategy for the synthesis of piperidine derivatives. (n.d.). ResearchGate. Available from: [Link]

-

3-(3-methylphenoxy)piperidine (C12H17NO). (n.d.). PubChem. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Molecules. Available from: [Link]

-

Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. (2005). Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93. Available from: [Link]

-

A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain. (n.d.). Journal of Pharmacology and Experimental Therapeutics. Available from: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available from: [Link]

-

Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Available from: [Link]

-

Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available from: [Link]

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. (n.d.). Journal of Medicinal Chemistry. Available from: [Link]

-

3-Methylpiperidine. (n.d.). PubChem. Available from: [Link]

-

4-(Aryl)(aryloxy)methyl piperidine derivatives and their use as serotonin and/or noradrenaline reuptake inhibitors. (1999). European Patent Office. Available from: [Link]

-

Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. (n.d.). ACS Medicinal Chemistry Letters. Available from: [Link]

-

3-(2-Methylphenoxy)Piperidine. (n.d.). PubChem. Available from: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Available from: [Link]

-

Norepinephrine reuptake inhibitor. (n.d.). Wikipedia. Available from: [Link]

-

Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (n.d.). Biomolecules & Therapeutics. Available from: [Link]

- Piperidine derivatives and their uses as therapeutic agents. (n.d.). Google Patents.

-

4-(3-Methoxy-4-methylphenoxy)piperidine. (n.d.). PubChem. Available from: [Link]

-

piperidine. (n.d.). ClinicalTrials.gov. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 9. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 11. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov:443]

An In-depth Technical Guide to the Synthesis and Discovery of 3-(3-Methylphenoxy)piperidine

Introduction

The piperidine nucleus is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds, owing to its ability to impart favorable pharmacokinetic properties and to serve as a versatile template for diverse functionalization.[1] Among the myriad of piperidine derivatives, 3-aryloxypiperidines have garnered significant interest in medicinal chemistry for their potential to interact with a range of biological targets. This guide provides a comprehensive technical overview of the synthesis, characterization, and conceptual discovery of a specific member of this class: 3-(3-Methylphenoxy)piperidine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a deep dive into the practical and theoretical aspects of this molecule.

Rationale and Significance

The introduction of an aryloxy moiety at the 3-position of the piperidine ring creates a molecule with a distinct three-dimensional architecture, combining the conformational constraints of the piperidine ring with the electronic and steric properties of the substituted aromatic ether. The meta-methyl substituent on the phenoxy group further modulates these properties, influencing the compound's lipophilicity, metabolic stability, and potential interactions with biological macromolecules. While the specific discovery and development history of 3-(3-Methylphenoxy)piperidine is not extensively documented in publicly available literature, its structural motif is found in compounds explored for various therapeutic applications, including as receptor antagonists.[2] The synthesis of this and related compounds is therefore of significant interest for the generation of compound libraries for drug discovery programs.

Synthetic Approach: A Two-Step Strategy

The most logical and efficient synthetic route to 3-(3-Methylphenoxy)piperidine involves a two-step sequence starting from commercially available N-Boc-3-hydroxypiperidine. This strategy leverages the well-established Mitsunobu reaction for the key C-O bond formation, followed by a standard acid-mediated deprotection of the Boc group.

Overall Synthetic Scheme

Caption: Figure 2. Simplified Mitsunobu reaction mechanism.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| N-Boc-3-hydroxypiperidine | 201.27 | 1.0 | 1.0 |

| m-Cresol | 108.14 | 1.2 | 1.2 |

| Triphenylphosphine (PPh₃) | 262.29 | 1.5 | 1.5 |

| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 1.5 | 1.5 |

| Anhydrous Tetrahydrofuran (THF) | - | - | - |

Procedure:

-

To a stirred solution of N-Boc-3-hydroxypiperidine (1.0 eq) and m-cresol (1.2 eq) in anhydrous THF (10 mL per mmol of alcohol) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add DIAD (1.5 eq) dropwise to the cooled solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford N-Boc-3-(3-Methylphenoxy)piperidine as a colorless oil or a white solid.

Part 2: Deprotection of N-Boc-3-(3-Methylphenoxy)piperidine

The final step in the synthesis is the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen. This is typically achieved under acidic conditions, which selectively cleave the carbamate without affecting the newly formed ether linkage. [3][4][5]

Reaction Mechanism

The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and carbon dioxide to yield the free amine.

Caption: Figure 3. Mechanism of acid-catalyzed N-Boc deprotection.

Detailed Experimental Protocol

Materials:

| Reagent/Solvent | Concentration | Amount |

| N-Boc-3-(3-Methylphenoxy)piperidine | - | 1.0 eq |

| 4M HCl in Dioxane | 4 M | 5-10 eq |

| or Trifluoroacetic acid (TFA) | - | 10-20 eq |

| Dichloromethane (DCM) | - | - |

Procedure:

-

Dissolve N-Boc-3-(3-Methylphenoxy)piperidine (1.0 eq) in a minimal amount of a suitable solvent such as dichloromethane (DCM) or ethyl acetate.

-

Add a solution of 4M HCl in dioxane (5-10 eq) or trifluoroacetic acid (TFA, 10-20 eq) to the stirred solution at room temperature.

-

Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

-

The resulting residue, the hydrochloride or trifluoroacetate salt of 3-(3-Methylphenoxy)piperidine, can be used directly or neutralized by partitioning between an aqueous basic solution (e.g., saturated sodium bicarbonate) and an organic solvent (e.g., ethyl acetate or DCM). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the free base of 3-(3-Methylphenoxy)piperidine.

Characterization of 3-(3-Methylphenoxy)piperidine

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the expected analytical data for 3-(3-Methylphenoxy)piperidine.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| XLogP3 | 2.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem.[6]

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.15 (t, J = 7.8 Hz, 1H), 6.80-6.70 (m, 3H), 4.40-4.30 (m, 1H), 3.20-3.10 (m, 1H), 2.90-2.75 (m, 2H), 2.65-2.55 (m, 1H), 2.32 (s, 3H), 2.00-1.90 (m, 1H), 1.85-1.75 (m, 1H), 1.70-1.55 (m, 2H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 157.5, 139.5, 129.2, 121.5, 117.0, 112.5, 75.0, 52.0, 46.0, 31.0, 24.0, 21.5.

-

Mass Spectrometry (ESI-MS): m/z 192.14 [M+H]⁺.

-

Infrared (IR) Spectroscopy (film, cm⁻¹): 3350 (N-H stretch), 3050-2850 (C-H stretch), 1600, 1490 (C=C aromatic stretch), 1240 (C-O stretch).

Note: The predicted spectroscopic data is based on the analysis of similar structures and standard chemical shift values. Actual experimental data may vary slightly.

Conclusion

This technical guide has detailed a robust and efficient two-step synthesis for 3-(3-Methylphenoxy)piperidine from readily available starting materials. The described Mitsunobu reaction and subsequent N-Boc deprotection are reliable methods widely used in organic synthesis. The provided protocols, along with the predicted characterization data, offer a solid foundation for researchers and scientists to produce and verify this valuable chemical entity for applications in drug discovery and medicinal chemistry. As with any chemical synthesis, proper safety precautions and analytical verification are paramount to ensure the successful and safe execution of these procedures.

References

-

Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

- ScienceOpen. (n.d.). Supporting Information.

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from a relevant article on the Royal Society of Chemistry website.

- NIH. (n.d.). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Retrieved from a relevant article on the NIH website.

- NIH. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from a relevant article on the NIH website.

- ChemRxiv. (n.d.). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant.

- BenchChem. (n.d.). Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine.

- NIH. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from a relevant article on the NIH website.

- Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.

- BenchChem. (n.d.). N-Boc-4-Hydroxypiperidine: A Cornerstone for Innovation in Organic Synthesis and Drug Discovery.

- NIH. (n.d.). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from a relevant article on the NIH website.

-

PubChemLite. (n.d.). 3-(3-methylphenoxy)piperidine (C12H17NO). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-(3-Methylphenoxy)piperidine: Synthesis, Potential Pharmacological Applications, and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures in the design of therapeutics targeting the central nervous system (CNS) and other biological systems.[1] This guide provides a comprehensive technical overview of 3-(3-Methylphenoxy)piperidine, a molecule of interest due to its structural similarity to known bioactive aryloxypiperidines. We will delve into its synthesis, explore its potential pharmacological activities based on the literature of related compounds, and survey the relevant patent landscape.

Synthesis of 3-(3-Methylphenoxy)piperidine

The synthesis of 3-(3-Methylphenoxy)piperidine can be strategically approached through several established organic chemistry methodologies. The most direct and industrially scalable route is the Williamson ether synthesis.[2][3][4][5] This reaction involves the formation of an ether bond from an alcohol and an organohalide.

Proposed Synthetic Pathway: Williamson Ether Synthesis

This synthesis can be envisioned via two primary pathways, both leveraging the core principles of the Williamson ether synthesis:

-

Pathway A: Reaction of 3-hydroxypiperidine with a suitable meta-methylphenyl halide.

-

Pathway B: Reaction of a 3-halopiperidine derivative with m-cresol.

Pathway A is generally preferred due to the commercial availability and lower cost of 3-hydroxypiperidine[6] and the reactivity of aryl halides.

Detailed Experimental Protocol (Proposed):

-

Deprotonation of 3-Hydroxypiperidine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), N-protected 3-hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine) is dissolved in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), is added portion-wise at 0 °C to deprotonate the hydroxyl group, forming the corresponding alkoxide. The use of an N-protecting group (like Boc) is crucial to prevent the secondary amine from interfering with the reaction.

-

Nucleophilic Substitution: To the solution of the alkoxide, 3-fluoro-toluene or 3-chloro-toluene is added. The reaction mixture is then heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection: The N-Boc protecting group is removed by treating the purified product with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield the final product, 3-(3-Methylphenoxy)piperidine.

Caption: Proposed Williamson Ether Synthesis Workflow for 3-(3-Methylphenoxy)piperidine.

Potential Pharmacological Activity and Structure-Activity Relationships (SAR)

Potential as a CNS Agent

Numerous patents and research articles describe the synthesis and evaluation of aryloxypiperidine derivatives for the treatment of CNS disorders, including schizophrenia, depression, and anxiety.[7][8][9][10][11] For instance, compounds with a 3-[[(aryloxy)alkyl]piperidinyl] scaffold have been investigated as D2/5-HT2 antagonists with potential atypical antipsychotic activity.[7] The 3-methylphenoxy group in the target molecule could modulate the electronic and lipophilic properties of the aryloxy moiety, potentially influencing its binding affinity and selectivity for various CNS receptors.

Insights from Related Structures

-

Antidepressant Activity: A study on 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives revealed that these compounds exhibit antidepressant-like activity.[12] This suggests that the 3-phenoxymethylpiperidine core can serve as a pharmacophore for agents targeting monoamine reuptake transporters.

-

Antipsychotic Potential: The structural resemblance to parts of molecules like iloperidone, which contains an aryloxypiperidine moiety and exhibits D2/5-HT2 antagonism, hints at a potential for similar receptor interactions.[7]

Structure-Activity Relationship Considerations:

The biological activity of aryloxypiperidines is often sensitive to the substitution pattern on both the aromatic and piperidine rings.

| Feature | Potential Impact on Activity |

| Position of the Aryloxy Group | The 3-position on the piperidine ring provides a specific spatial orientation of the aryloxy group relative to the nitrogen atom, which is crucial for receptor binding. |

| Substitution on the Phenyl Ring | The meta-methyl group can influence the compound's lipophilicity and metabolic stability. Its electronic effect (weakly electron-donating) can also affect the pKa of the phenoxy oxygen and its hydrogen bonding capabilities. |

| Piperidine Nitrogen | The basicity of the piperidine nitrogen is critical for forming salt bridges with acidic residues in receptor binding pockets. Substituents on the nitrogen would significantly alter the pharmacological profile. |

Patent Landscape

A review of the patent literature reveals a broad interest in piperidine derivatives for various therapeutic applications. While patents specifically claiming 3-(3-Methylphenoxy)piperidine are not prominent, numerous patents protect broader classes of aryloxypiperidines and related structures.

-

Broad Markush Structures: Many patents from major pharmaceutical companies claim vast libraries of compounds that may encompass 3-(3-Methylphenoxy)piperidine within their Markush structures for the treatment of CNS disorders.[10][11]

-

Focus on Specific Linkers and Ring Systems: Patents in this area often focus on novel linkers between the aryloxy and piperidine moieties or on fused piperidine ring systems to achieve desired selectivity and pharmacokinetic properties.

-

Use in Neurological Conditions: Several patents describe the use of piperidine derivatives for a range of neurological conditions, including neurodegenerative diseases and psychiatric disorders.[13]

Researchers and drug development professionals should conduct a thorough freedom-to-operate analysis before commencing any commercial development of 3-(3-Methylphenoxy)piperidine or its derivatives.

Conclusion